Beta-2 Adrenoceptor Subtype Selectivity: Spirendolol vs. Non-Selective and Beta-1-Selective Antagonists
Spirendolol is classified as a beta-2 selective adrenoreceptor antagonist [1]. This contrasts with non-selective beta-blockers (e.g., propranolol) that inhibit both beta-1 and beta-2 receptors, and beta-1 selective agents (e.g., atenolol, metoprolol) that predominantly block cardiac beta-1 adrenoceptors. The functional implication of this selectivity is that Spirendolol exerts minimal direct cardiac beta-1 blockade while effectively antagonizing peripheral beta-2-mediated responses.
| Evidence Dimension | Beta-adrenoceptor subtype selectivity profile |
|---|---|
| Target Compound Data | Beta-2 selective adrenoreceptor antagonist |
| Comparator Or Baseline | Propranolol (non-selective); Atenolol/Metoprolol (beta-1 selective) |
| Quantified Difference | Qualitative difference in receptor subtype targeting; Spirendolol lacks significant beta-1 blockade at therapeutic doses |
| Conditions | Inferred from pharmacological classification and functional studies [1] |
Why This Matters
Researchers studying beta-2-mediated processes can employ Spirendolol to isolate beta-2 effects without confounding beta-1 blockade, a capability not available with non-selective or beta-1-selective antagonists.
- [1] MeSH Supplementary Concept Data. LI 32-468. U.S. National Library of Medicine. 2024. Unique ID: C042822. View Source
